

# (+)-alpha-Cyperone chemical properties and structure

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## Compound of Interest

Compound Name: (+)-alpha-Cyperone

Cat. No.: B190891

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An In-depth Technical Guide to **(+)-alpha-Cyperone**: Chemical Properties and Structure

## Introduction

**(+)-alpha-Cyperone** is a sesquiterpenoid that has been identified in the rhizomes of *Cyperus rotundus* and has a range of biological activities.<sup>[1]</sup> This technical guide provides a comprehensive overview of the chemical properties and structure of **(+)-alpha-Cyperone**, intended for researchers, scientists, and professionals in drug development.

## Chemical Properties

The chemical and physical properties of **(+)-alpha-Cyperone** are summarized in the table below. These properties are crucial for its handling, formulation, and application in research and development.

Property	Value	Source(s)
Molecular Formula	C <sub>15</sub> H <sub>22</sub> O	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	218.33 g/mol	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Appearance	Yellow liquid or colorless oil	<a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Melting Point	232 °C	<a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[8]</a>
Boiling Point	177 °C at 20 Torr; 320.40 °C at 760 mmHg (estimated)	<a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[8]</a> <a href="#">[9]</a>
Density	0.9946 g/cm <sup>3</sup> at 25 °C	<a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[8]</a>
Flash Point	142.8 °C (289.0 °F) TCC (estimated)	<a href="#">[6]</a> <a href="#">[9]</a>
Vapor Pressure	0.000319 mmHg at 25°C	<a href="#">[6]</a>
Refractive Index	1.503	<a href="#">[6]</a>
Solubility	Soluble in DMSO, DMF, and Ethanol. <a href="#">[1]</a> <a href="#">[4]</a> Slightly soluble in Chloroform and Methanol. <a href="#">[5]</a> <a href="#">[8]</a> Insoluble or slightly soluble in water (1.84 mg/L at 25 °C estimated). <a href="#">[9]</a> <a href="#">[10]</a>	

## Chemical Structure

The structural identifiers for **(+)-alpha-Cyperone** are detailed below, providing a complete description of its chemical makeup.

Identifier	Value	Source(s)
IUPAC Name	(4aS,7R)-1,4a-dimethyl-7-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one	[2][3]
CAS Number	473-08-5	[1][2]
SMILES	<chem>CC1=C2C--INVALID-LINK--C(=C)C</chem>	[2][3]
InChI	InChI=1S/C15H22O/c1-10(2)12-5-7-15(4)8-6-14(16)11(3)13(15)9-12/h12H,1,5-9H2,2-4H3/t12-,15+/m1/s1	[1][2][3]
InChIKey	KUFXJZXMWHNCEH-DOMZBBRYSA-N	[1][2][3]

## Experimental Protocols

### Isolation and Purification of (+)-alpha-Cyperone from *Cyperus rotundus*

A common method for isolating **(+)-alpha-Cyperone** involves extraction from the rhizomes of *Cyperus rotundus*. One documented protocol utilizes supercritical fluid extraction followed by high-speed counter-current chromatography (HSCCC).[11]

#### 1. Supercritical Fluid Extraction (SFE):

- Objective: To obtain the essential oil containing  $\alpha$ -cyperone from *Cyperus rotundus*. [11]
- Apparatus: Supercritical fluid extractor.
- Procedure:
  - The dried rhizomes of *Cyperus rotundus* are ground into a powder.

- The powdered rhizomes are subjected to extraction with supercritical carbon dioxide.[11]
- Optimal conditions for extraction are a pressure of 20 MPa and a temperature of 40°C.[11]

## 2. High-Speed Counter-Current Chromatography (HSCCC):

- Objective: To separate and purify  $\alpha$ -cyperone from the essential oil.[11][12]
- Apparatus: High-speed counter-current chromatograph.
- Procedure:
  - A two-phase solvent system is prepared, consisting of n-hexane, acetonitrile, acetone, and water in a 7:6:0.5:1.5 v/v ratio.[12] Another study used a system of n-hexane-ethyl acetate-methanol-water (1:0.2:1.1:0.2, v/v).[11]
  - The separation is performed with the lower phase acting as the mobile phase.[11]
  - The flow rate is maintained at 2.0 ml/min in a head-to-tail elution mode.[11]
  - This method has been shown to yield  $\alpha$ -cyperone with a purity of over 99% from 2.0 g of the essential oil of *C. rotundus*. [12]

## Analysis of Anti-Inflammatory Activity in RAW 264.7 Macrophages

The anti-inflammatory properties of **(+)- $\alpha$ -Cyperone** have been investigated in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells.[13]

### 1. Cell Culture and Treatment:

- RAW 264.7 macrophages are cultured in appropriate media.
- Cells are stimulated with LPS to induce an inflammatory response.[13]
- Varying concentrations of  $\alpha$ -cyperone are added to assess its inhibitory effects.[13]

### 2. Measurement of Inflammatory Mediators:

- Prostaglandin E2 (PGE2) and Nitric Oxide (NO) Production: The levels of PGE2 and NO in the cell culture supernatant are measured using an EIA assay kit.[\[13\]](#)
- Gene and Protein Expression: The expression levels of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF- $\alpha$ ), and interleukin-6 (IL-6) are quantified using real-time RT-PCR and Western blot analysis.[\[13\]](#)

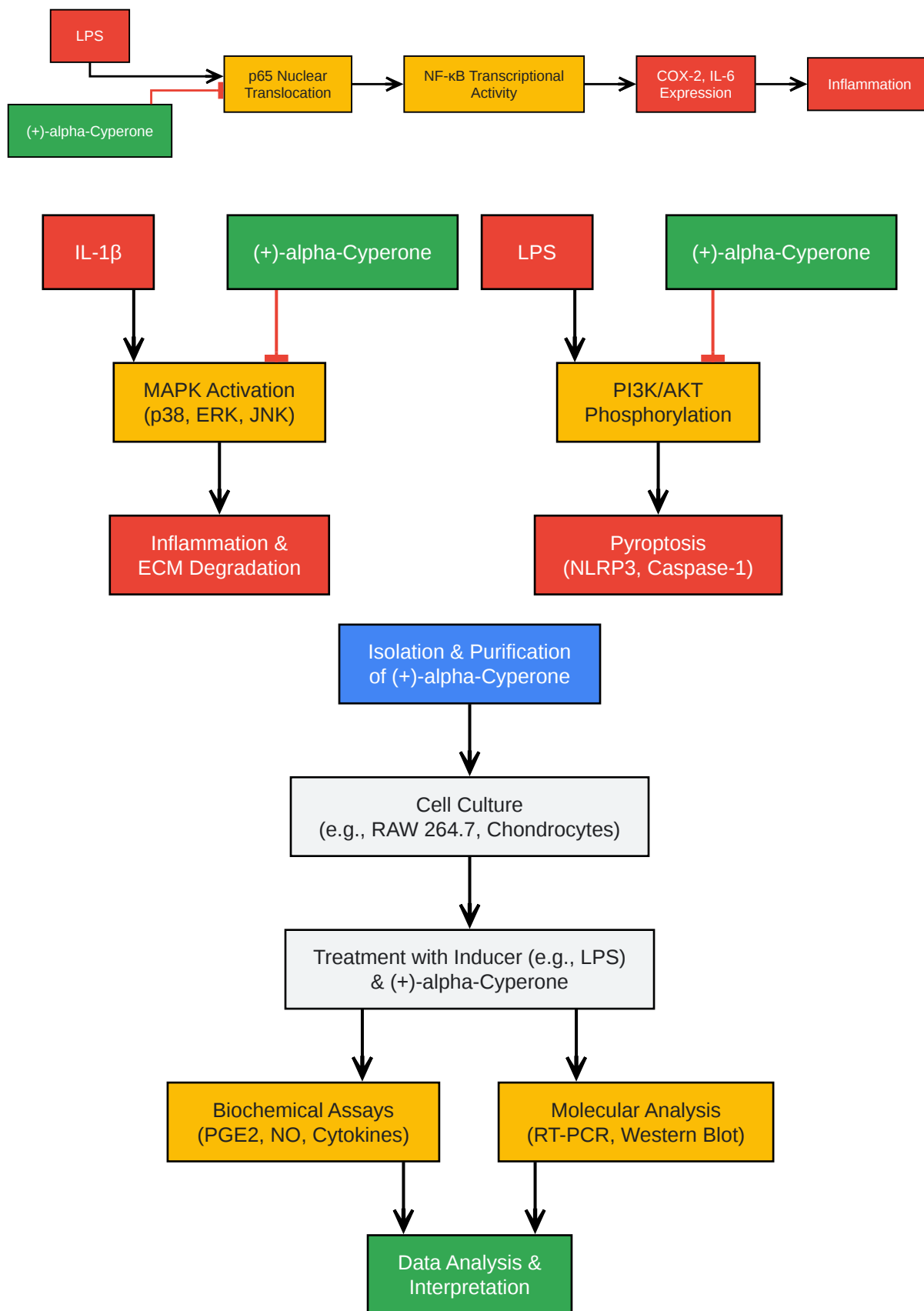
### 3. NF- $\kappa$ B Activity Assay:

- A luciferase reporter assay is performed to determine the effect of  $\alpha$ -cyperone on the transcriptional activity of NF- $\kappa$ B.[\[13\]](#)
- The nuclear translocation of the p65 subunit of NF- $\kappa$ B is also assessed, often through Western blotting of nuclear and cytoplasmic fractions or immunofluorescence microscopy.[\[13\]](#)

## Signaling Pathways and Experimental Workflows

### NF- $\kappa$ B Signaling Pathway Inhibition

**(+)- $\alpha$ -Cyperone** has been shown to exert its anti-inflammatory effects by inhibiting the NF- $\kappa$ B signaling pathway.[\[10\]](#)[\[13\]](#)[\[14\]](#) Upon stimulation by LPS, the p65 subunit of NF- $\kappa$ B translocates to the nucleus, leading to the transcription of pro-inflammatory genes like COX-2 and IL-6.[\[10\]](#)[\[13\]](#) **(+)- $\alpha$ -Cyperone** treatment suppresses the nuclear translocation of p65, thereby down-regulating the expression of these inflammatory mediators.[\[10\]](#)[\[13\]](#)



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